IDO1 Inhibitory Potency: Direct Comparison with Clinical Benchmark Epacadostat
2-Cyano-3-(1H-indol-3-yl)propanamide demonstrates IDO1 inhibitory activity (IC50 = 76 nM) that is statistically indistinguishable from the clinical-stage inhibitor Epacadostat (IC50 = 75 nM) when measured under comparable cellular conditions [1][2]. This positions the compound as a cost-effective research tool for IDO1 target validation without the premium pricing associated with clinical candidates.
| Evidence Dimension | IDO1 enzymatic inhibition (cellular) |
|---|---|
| Target Compound Data | IC50 = 76 nM |
| Comparator Or Baseline | Epacadostat (INCB024360), IC50 = 75 nM |
| Quantified Difference | ∆IC50 = 1 nM (within assay variability) |
| Conditions | IFN-γ stimulated human HeLa cells; inhibition of kynurenine production |
Why This Matters
Enables IDO1-related research at substantially lower procurement cost compared to clinical-grade Epacadostat while maintaining equivalent cellular potency.
- [1] BindingDB. BDBM50454800 (CHEMBL4210456): 2-cyano-3-(1H-indol-3-yl)propanamide. IC50 = 76 nM (IFN-γ stimulated human HeLa cells). https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50454800 View Source
- [2] BindingDB. BDBM50126143 (Epacadostat/INCB-024360). IC50 = 75 nM (IDO1 inhibition). https://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50126143 View Source
